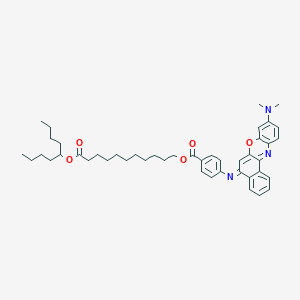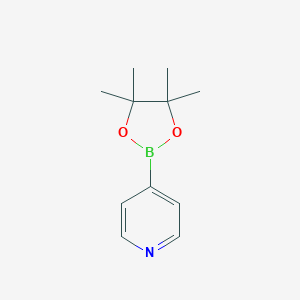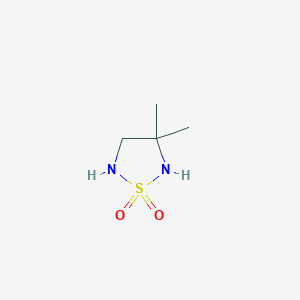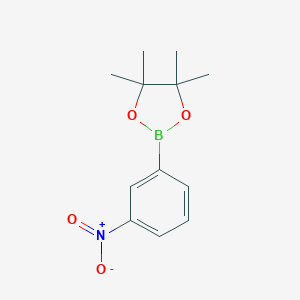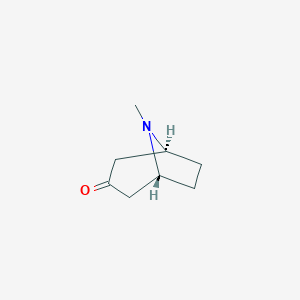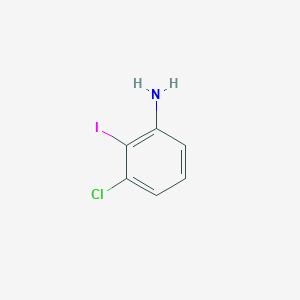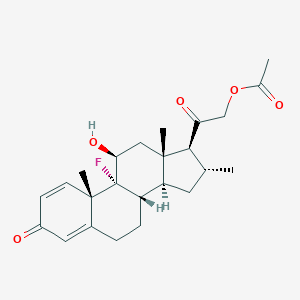
Desoxymetasone 21-Acetate
Overview
Description
Mechanism of Action
Desoxymetasone 21-Acetate, also known as [2-[(9R,11S,16R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate or 4999925MLI, is a synthetic corticosteroid with potent anti-inflammatory and anti-pruritic properties .
Target of Action
The primary target of this compound is the glucocorticoid receptor . This receptor is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, and protein catabolism .
Mode of Action
This compound exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . The precise mechanism of the anti-inflammatory activity of topical steroids like this compound is uncertain. It is thought to act by the induction ofphospholipase A2 inhibitory proteins , collectively called lipocortins .
Biochemical Pathways
The lipocortins that this compound induces can inhibit the release of arachidonic acid, a precursor of inflammatory mediators like prostaglandins and leukotrienes . By suppressing these mediators, this compound can reduce inflammation and pruritus .
Pharmacokinetics
Topically applied this compound can be absorbed through normal intact skin . The extent of absorption can vary among individuals and may be increased by occlusive dressings, high corticosteroid concentrations, and certain vehicles . Once absorbed, it is handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Result of Action
The result of this compound’s action is the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses . It reduces redness, itching, and irritation, providing symptomatic relief for conditions like eczema and psoriasis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, occlusive dressings can increase the absorption of the drug, enhancing its effects . It should be noted that prolonged use of occlusive dressings can also increase the risk of side effects .
Biochemical Analysis
Cellular Effects
Desoxymetasone 21-Acetate has been shown to have effects on various types of cells and cellular processes. It influences cell function by reducing inflammation and pruritus . It can also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not entirely clear. Like other topical corticosteroids, it has anti-inflammatory, antipruritic, and vasoconstrictive properties . Once absorbed through the skin, it is handled through pharmacokinetic pathways similar to systemically administered corticosteroids .
Temporal Effects in Laboratory Settings
It is known that systemic effects of topically applied desoxymetasone, characterized by reversible decreases in circulating eosinophils, 11-hydroxycorticosteroid serum levels, and/or 17-hydroxycorticosteroid urinary excretion, have been demonstrated after both occlusive and non-occlusive application of relatively large doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desoxymetasone 21-Acetate involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation reactions. The reaction conditions typically involve the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and hydroxylating agents like osmium tetroxide (OsO4) in the presence of co-oxidants .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Desoxymetasone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to ketones and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Halogenation and esterification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting agents: Halogens (Cl2, Br2), acetic anhydride (Ac2O).
Major Products
The major products formed from these reactions include various fluorinated steroids, hydroxylated derivatives, and acetylated compounds .
Scientific Research Applications
Desoxymetasone 21-Acetate has numerous applications in scientific research:
Medicine: Utilized in the development of new anti-inflammatory and immunosuppressive drugs.
Industry: Applied in the formulation of pharmaceutical products for the treatment of inflammatory and allergic conditions.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Betamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Prednisolone: A widely used glucocorticoid for treating various inflammatory and autoimmune conditions.
Uniqueness
Desoxymetasone 21-Acetate is unique due to its specific fluorination pattern, which enhances its anti-inflammatory potency and reduces its metabolic degradation. This makes it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO5/c1-13-9-18-17-6-5-15-10-16(27)7-8-23(15,4)24(17,25)20(29)11-22(18,3)21(13)19(28)12-30-14(2)26/h7-8,10,13,17-18,20-21,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21-,22+,23+,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPWQACPJGPYRH-XHFUFBBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157134 | |
| Record name | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1597-78-0 | |
| Record name | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1597-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desoxymetasone 21-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-Acetoxy-9-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESOXYMETASONE 21-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4999925MLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



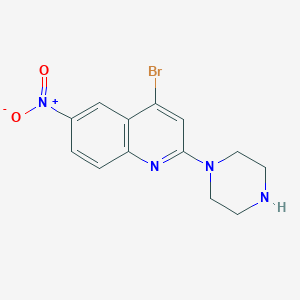
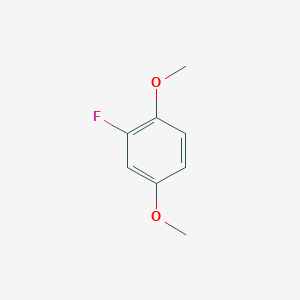

![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)

